3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a thiophene substituent at the 3-position and a thione group at the 2-position. The diazaspiro[4.5]decene scaffold provides structural rigidity, which is advantageous in medicinal chemistry for modulating pharmacokinetic properties and target binding.
Properties
IUPAC Name |
3-thiophen-2-yl-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S2/c15-11-10(9-5-4-8-16-9)13-12(14-11)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJKVINIKLTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=S)C(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multicomponent reactions and ring-forming strategies. One common method includes the use of thiophene derivatives and diazaspirodecene precursors under specific catalytic conditions. For instance, the reaction can be catalyzed by palladium or nickel-based systems, which facilitate the formation of the spiro structure through cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to optimize the production process. These methods not only enhance the efficiency but also reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Its unique structure allows for the exploration of new therapeutic agents, particularly in the treatment of diseases where heterocyclic compounds are effective.
Mechanism of Action
The mechanism by which 3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Modulation: It may act as an agonist or antagonist to various receptors, influencing cellular signaling pathways.
Electron Transport: In electronic applications, the compound facilitates electron transport due to its conjugated structure, enhancing the performance of electronic devices.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Diazaspiro[4.5]dec-3-ene-2-thione Derivatives
Substituent Effects and Research Findings
- Electron-Donating vs. Electron-Withdrawing Groups :
- Methoxyphenyl derivatives (e.g., 3-(4-Methoxyphenyl)-...) exhibit improved solubility in polar solvents due to the electron-donating methoxy group .
- Halogenated analogs (fluoro-, chloro-, bromo-) show increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Sulfur vs. Oxygen Heterocycles :
- The thiophene substituent in the target compound introduces sulfur’s polarizability and π-electron delocalization, which may alter binding interactions in biological targets compared to phenyl derivatives. However, direct comparative activity data are absent in the provided evidence.
Biological Activity
3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound characterized by a unique spirocyclic structure that includes a diazaspirodecane core and a thiophenyl group. This compound has garnered attention in various fields of scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The molecular formula of this compound is with a molecular weight of approximately 232.34 g/mol. Its structure contributes to its diverse biological activities.
Anticancer Activity
The compound's spirocyclic structure is often associated with anticancer activity. Research has indicated that various spiro compounds exhibit cytotoxic effects against cancer cell lines. For example, studies on related spirohydantoins have demonstrated their ability to inhibit cell proliferation in various cancer models. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
Anti-inflammatory Activity
Compounds containing thiophene rings have been explored for their anti-inflammatory properties. Thiophene derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting that this compound may exhibit similar effects due to its thiophene component.
Study on Antimicrobial Efficacy
A study investigating the biological activity of thiophene derivatives found that certain compounds exhibited notable antimicrobial effects against both gram-positive and gram-negative bacteria. The research indicated that modifications in the thiophene ring could enhance the antimicrobial efficacy of these compounds .
Cytotoxicity Assessment
In a cytotoxicity assay involving B16F10 murine melanoma cells, several thiophene derivatives were tested for their ability to inhibit cell viability. Compounds with structural similarities to this compound showed significant cytotoxic effects at varying concentrations, indicating potential for further development as anticancer agents .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
